molecular formula C23H32N2O3S B4678641 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide

カタログ番号 B4678641
分子量: 416.6 g/mol
InChIキー: IJLJLTSIBKOSJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed as a targeted therapy for cancer treatment. Sorafenib is a multi-kinase inhibitor that targets both tumor cell proliferation and angiogenesis. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma, a type of liver cancer.

作用機序

Sorafenib targets multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib disrupts signaling pathways that are critical for tumor cell survival and growth. Additionally, Sorafenib has been shown to inhibit the activity of the transcription factor STAT3, which plays a key role in tumor cell proliferation and survival.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a variety of biochemical and physiological effects on tumor cells. It inhibits the phosphorylation of key signaling proteins involved in tumor cell growth and survival, including ERK, AKT, and STAT3. Sorafenib also inhibits the activity of angiogenic factors such as VEGF and PDGF, which are critical for the growth and survival of blood vessels that supply tumors with nutrients and oxygen.

実験室実験の利点と制限

One advantage of Sorafenib is its broad-spectrum activity against multiple kinases involved in tumor cell proliferation and angiogenesis. This makes it a potentially useful therapeutic agent for the treatment of a variety of different types of cancer. However, Sorafenib has also been shown to have limitations in terms of its efficacy and toxicity. In some cases, tumors may develop resistance to Sorafenib, leading to treatment failure. Additionally, Sorafenib can cause side effects such as hypertension, diarrhea, and hand-foot syndrome.

将来の方向性

There are several potential future directions for the development of Sorafenib and related compounds. One area of research is the identification of biomarkers that can predict response to Sorafenib treatment. This could help to identify patients who are most likely to benefit from Sorafenib therapy, and could also help to guide the development of new targeted therapies. Another area of research is the development of combination therapies that can enhance the efficacy of Sorafenib. For example, Sorafenib has been shown to synergize with other targeted therapies such as MEK inhibitors and immune checkpoint inhibitors. Finally, there is ongoing research into the development of new Sorafenib analogs and derivatives that may have improved efficacy and reduced toxicity compared to the original compound.

科学的研究の応用

Sorafenib has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways involved in tumor cell survival and angiogenesis. Sorafenib has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

特性

IUPAC Name

N-(4-butylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-5-6-7-18-8-13-20(14-9-18)24-22(26)17-12-19-10-15-21(16-11-19)29(27,28)25-23(2,3)4/h8-11,13-16,25H,5-7,12,17H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJLTSIBKOSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 2
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。